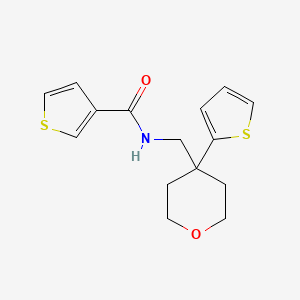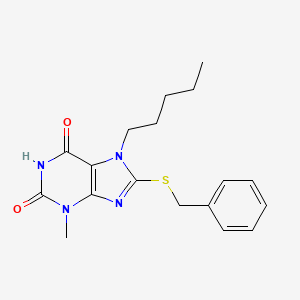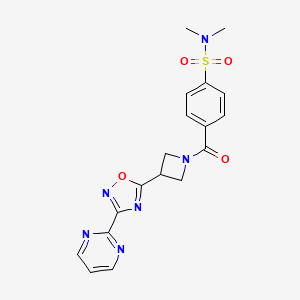
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H17NO2S2 and its molecular weight is 307.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis
Research demonstrates the utility of related thiophene compounds in the synthesis of diverse heterocyclic derivatives. For instance, thiophenylhydrazonoacetates have been synthesized through coupling processes, yielding pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting the chemical versatility and potential application in creating various bioactive molecules (Mohareb et al., 2004).
Catalytic Applications
A novel variant of the Migita reaction for carbon−sulfur bond formation utilized in the synthesis of a former antiasthma drug candidate showcases the potential of thiophene derivatives in facilitating complex chemical transformations. This methodology represents a significant advancement in the synthesis of sulfide-containing pharmaceuticals and potentially other sulfur-rich organic compounds (Norris & Leeman, 2008).
Antimicrobial Activity
Thiophene derivatives have shown promising antimicrobial properties. For example, compounds prepared from (E)-N-(arylethenesulfonyl)thiophene-2-carboxamides through 1,3-dipolar cycloaddition methodology exhibited significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents against infectious diseases (Sowmya et al., 2018).
Structural Analysis
Studies on the synthesis and structural analysis of thiophene-based compounds, such as pyrazole derivatives, provide insights into their molecular geometry, intermolecular interactions, and stability. These investigations offer valuable information for the design of materials with specific properties, including pharmaceuticals and organic electronics (Kumara et al., 2018).
Green Chemistry
The adoption of green synthesis methods for thiophene derivatives, emphasizing environmental sustainability and efficiency, is a notable advancement. These methodologies reduce hazardous waste and improve the overall eco-friendliness of chemical synthesis, demonstrating the role of thiophene compounds in fostering sustainable practices in chemistry (Gomha et al., 2016).
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c17-14(12-3-9-19-10-12)16-11-15(4-6-18-7-5-15)13-2-1-8-20-13/h1-3,8-10H,4-7,11H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUNTFMIQQHJSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CSC=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,11,13-trimethyl-6-(4-phenylpiperazin-1-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2390542.png)


![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390546.png)
![2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2390550.png)

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2390552.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2390554.png)


![4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2390561.png)
![1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B2390562.png)
![2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide](/img/structure/B2390563.png)
